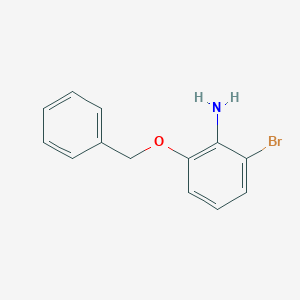
3-(4-Chloro-3-fluoro-phenyl)-propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-3-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H10ClFO It is a derivative of phenylpropanol, where the phenyl ring is substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3-fluorophenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzaldehyde.
Grignard Reaction: The 4-fluorobenzaldehyde is subjected to a Grignard reaction with ethylmagnesium bromide to form 4-fluorophenylpropan-1-ol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol or alkane.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: The major products include 3-(4-chloro-3-fluorophenyl)propan-1-one and 3-(4-chloro-3-fluorophenyl)propanoic acid.
Reduction: The major products include 3-(4-chloro-3-fluorophenyl)propan-1-ol and 3-(4-chloro-3-fluorophenyl)propane.
Substitution: The major products depend on the nucleophile used but can include various substituted phenylpropanols.
Scientific Research Applications
3-(4-Chloro-3-fluorophenyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties[][2].
Mechanism of Action
The mechanism of action of 3-(4-chloro-3-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets. The chlorine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluoropropiophenone: Similar structure but with a ketone group instead of an alcohol.
4-Chloro-3-fluorophenylpropan-1-one: Similar structure but with different positioning of the chlorine and fluorine atoms.
3-Chloro-1-(4-fluorophenyl)propan-1-one: Another structural isomer with different functional groups.
Uniqueness
3-(4-Chloro-3-fluorophenyl)propan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can impart distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific interactions and properties are desired.
Properties
CAS No. |
1057671-57-4 |
|---|---|
Molecular Formula |
C9H10ClFO |
Molecular Weight |
188.62 g/mol |
IUPAC Name |
3-(4-chloro-3-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10ClFO/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6,12H,1-2,5H2 |
InChI Key |
PGPUVUXYKHZXBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCO)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,7-Trimethyl-4H,5H-pyrazolo[1,5-A]pyrimidin-5-one](/img/structure/B13275844.png)
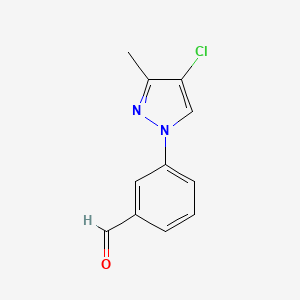
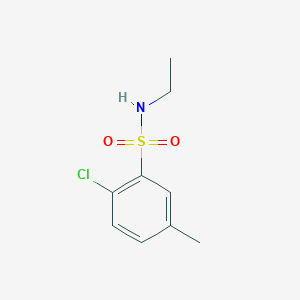


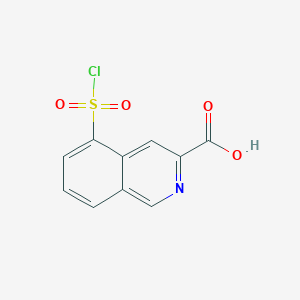
amine](/img/structure/B13275870.png)
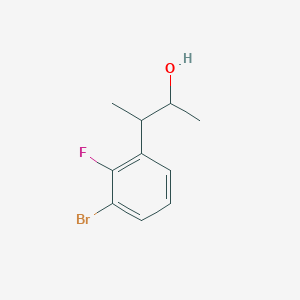
![2-[(2-Methylbutan-2-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B13275879.png)

![1-[2-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13275886.png)
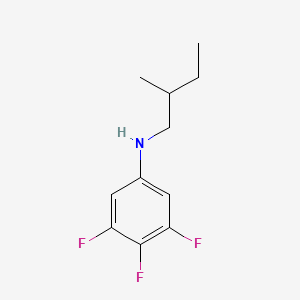
![2-[(1S,2S)-2-Aminocyclohexyl]acetic acid](/img/structure/B13275899.png)
